Unique Carboxanilide Chemistry and Prodrug Activation Differentiates Pyflubumide from Beta-Ketonitrile Complex II Inhibitors
Pyflubumide is the only acaricide possessing a carboxanilide structure, distinguished by a methoxyhexafluoroisopropyl substituent at the 4′-position, and is classified in IRAC subgroup 25B [1]. Unlike beta-ketonitrile acaricides (e.g., cyenopyrafen, cyflumetofen; IRAC subgroup 25A) that act directly, pyflubumide is a pro-acaricide requiring metabolic cleavage to its NH-form for complex II inhibition [2]. This structural and activation distinction underpins its differential cross-resistance profile.
| Evidence Dimension | Chemical class and activation mechanism |
|---|---|
| Target Compound Data | Carboxanilide; pro-acaricide (requires cleavage to NH-form) |
| Comparator Or Baseline | Beta-ketonitriles (cyenopyrafen, cyflumetofen); direct-acting inhibitors |
| Quantified Difference | Qualitative: distinct chemical class; prodrug vs. direct inhibitor |
| Conditions | Structural analysis and in vitro metabolism in spider mite homogenate |
Why This Matters
Distinct chemistry and activation pathway reduce the likelihood of pre-existing cross-resistance from beta-ketonitrile use, preserving pyflubumide as an effective rotation partner.
- [1] Nakano, M., et al. (2017). Development of a novel acaricide, pyflubumide. Journal of Pesticide Science, 42(3), 132-136. View Source
- [2] Nakano, M., et al. (2015). Mode of action of novel acaricide pyflubumide: Effects on the mitochondrial respiratory chain. Journal of Pesticide Science, 40(1), 19-24. View Source
